molecular formula C8H10Cl2N2 B2521986 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine CAS No. 1239842-34-2

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine

Cat. No.: B2521986
CAS No.: 1239842-34-2
M. Wt: 205.08
InChI Key: NSEUTEVJLKUCNM-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08. The purity is usually 95%.
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Scientific Research Applications

Cation Tautomerism and Molecular Recognition

Pyrimidine derivatives exhibit complex behaviors such as cation tautomerism, which plays a crucial role in molecular recognition processes essential for pharmaceutical applications. Studies on pyrimidine salts have shown different tautomeric forms and their implications for molecular recognition, critical for targeted drug actions (Rajam et al., 2017).

Crystal Engineering and Co-Crystal Design

The versatility of pyrimidine units in forming co-crystals with various carboxylic acids demonstrates the potential for designing materials with desired properties. These co-crystals, based on hydrogen bonding and halogen interactions, provide insights into supramolecular architectures that could inform the development of new materials and pharmaceuticals (Rajam et al., 2018).

Anticancer and Anti-inflammatory Applications

Derivatives of pyrimidine have been evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. This indicates the broader applicability of pyrimidine compounds in therapeutic contexts, highlighting their importance in drug discovery and development efforts (Sondhi et al., 2001).

Synthesis and Characterization of Derivatives

The synthesis and characterization of pyrimidine derivatives, including studies on their crystal structures and tautomeric behaviors, are foundational for understanding their chemical properties and potential applications. These insights are crucial for exploring the use of such compounds in developing new pharmaceuticals and materials (Le, 2014).

Dimerization and Supramolecular Chemistry

The dimerization properties of ureidopyrimidones, through quadruple hydrogen bonding, underscore the significance of pyrimidine derivatives in supramolecular chemistry. This property could be exploited in the design of novel molecular assemblies and materials with specific functionalities (Beijer et al., 1998).

Safety and Hazards

The safety data sheet for “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine” was not found in the search results . Therefore, it is recommended to handle this compound with care and use appropriate safety measures.

Future Directions

The 1,2,3-dithiazole scaffold, which is similar to the structure of “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine”, has been reported to possess a wide variety of nascent pharmacological activities . This suggests that there could be potential opportunities for the development of new compounds and drugs using this scaffold .

Mechanism of Action

Properties

IUPAC Name

4-chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-5-7(3-4-9)8(10)12-6(2)11-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEUTEVJLKUCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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